1-(3,4-Dimethoxyphenyl)-1-cyclohexanecarboxamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-1-cyclohexanecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have employed 1-(3,4-Dimethoxyphenyl)-1-cyclohexanecarboxamide in the synthesis of novel derivatives, investigating their structural and functional characteristics. For example, Aghekyan et al. (2009) explored its use in synthesizing novel spirocyclic tetrahydroisoquinoline derivatives, highlighting its role in creating compounds with potential pharmacological applications (Aghekyan et al., 2009). Similarly, Bhaskar et al. (2019) synthesized a compound by combining it with 3,4-dimethoxybenzaldehyde, showcasing its versatility in organic synthesis (Bhaskar et al., 2019).
Crystal Structure Analysis
Lemmerer and Michael (2008) investigated the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including derivatives of this compound. Their work provides insights into the molecular interactions and conformations that influence the crystal structures of such compounds (Lemmerer & Michael, 2008).
Potential Biological Activities
Some studies have explored the potential biological activities of derivatives synthesized from this compound. For instance, Gouhar et al. (2017) synthesized hexahydroquinolines and evaluated them for antimicrobial activities, indicating the potential of this compound in developing new antimicrobial agents (Gouhar et al., 2017).
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-6-11(10-13(12)19-2)15(14(16)17)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3,(H2,16,17) |
InChI Key |
ZUYMXBMGAFZKDR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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